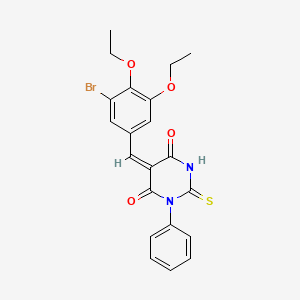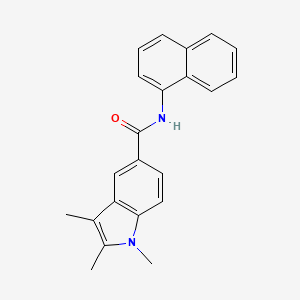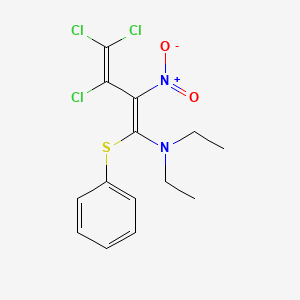![molecular formula C16H21F2NO2S B6069508 1-(allylsulfonyl)-3-[2-(2,6-difluorophenyl)ethyl]piperidine](/img/structure/B6069508.png)
1-(allylsulfonyl)-3-[2-(2,6-difluorophenyl)ethyl]piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Allylsulfonyl)-3-[2-(2,6-difluorophenyl)ethyl]piperidine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is also known as ADL5859 and is classified as a kappa opioid receptor agonist.
作用機序
The mechanism of action of 1-(allylsulfonyl)-3-[2-(2,6-difluorophenyl)ethyl]piperidine involves its binding to the kappa opioid receptor. This receptor is found in the brain and spinal cord and is involved in the regulation of pain, mood, and addiction. When this compound binds to the kappa opioid receptor, it activates a signaling pathway that leads to the release of neurotransmitters such as dopamine and serotonin, which are involved in the regulation of pain and mood.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(allylsulfonyl)-3-[2-(2,6-difluorophenyl)ethyl]piperidine are primarily related to its activation of the kappa opioid receptor. This activation leads to the release of neurotransmitters such as dopamine and serotonin, which are involved in the regulation of pain and mood. This compound has been found to produce analgesic effects in animal models of pain and has also been shown to reduce anxiety and depression-like behaviors in animal models.
実験室実験の利点と制限
One of the main advantages of 1-(allylsulfonyl)-3-[2-(2,6-difluorophenyl)ethyl]piperidine for lab experiments is its potency as a kappa opioid receptor agonist. This makes it a useful tool for studying the role of the kappa opioid receptor in pain, mood, and addiction. However, one limitation of this compound is its potential for off-target effects, which can complicate the interpretation of experimental results.
将来の方向性
There are several future directions for the study of 1-(allylsulfonyl)-3-[2-(2,6-difluorophenyl)ethyl]piperidine. One area of research is the development of more selective kappa opioid receptor agonists that can produce analgesic effects without producing unwanted side effects. Another area of research is the investigation of the potential applications of this compound in the treatment of drug addiction, anxiety, and depression. Additionally, the role of the kappa opioid receptor in other physiological processes, such as inflammation and immune function, could also be explored using this compound.
Conclusion
In conclusion, 1-(allylsulfonyl)-3-[2-(2,6-difluorophenyl)ethyl]piperidine is a compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential of this compound in the field of pain management, addiction, anxiety, and depression.
合成法
The synthesis of 1-(allylsulfonyl)-3-[2-(2,6-difluorophenyl)ethyl]piperidine involves the reaction of 2-(2,6-difluorophenyl)ethylamine with allylsulfonyl chloride in the presence of a base. The reaction is carried out in an organic solvent such as dichloromethane or chloroform. The product is then purified using column chromatography to obtain pure 1-(allylsulfonyl)-3-[2-(2,6-difluorophenyl)ethyl]piperidine.
科学的研究の応用
1-(Allylsulfonyl)-3-[2-(2,6-difluorophenyl)ethyl]piperidine has been extensively studied for its potential applications in the field of pain management. It has been found to be a potent kappa opioid receptor agonist, which means that it can activate the kappa opioid receptor in the brain and spinal cord to produce analgesic effects. This compound has also been studied for its potential applications in the treatment of drug addiction, anxiety, and depression.
特性
IUPAC Name |
3-[2-(2,6-difluorophenyl)ethyl]-1-prop-2-enylsulfonylpiperidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21F2NO2S/c1-2-11-22(20,21)19-10-4-5-13(12-19)8-9-14-15(17)6-3-7-16(14)18/h2-3,6-7,13H,1,4-5,8-12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXZSYTFXWAHVFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCS(=O)(=O)N1CCCC(C1)CCC2=C(C=CC=C2F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21F2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-[(5-bromo-1H-indol-3-yl)methylene]-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B6069426.png)
![N-{[1-(2-methoxyethyl)-4-piperidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)-3-(2-thienyl)propanamide](/img/structure/B6069428.png)
![1-cyclopentyl-3,4-dimethyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6069433.png)

![2-[benzyl(3-phenylbutyl)amino]ethanol](/img/structure/B6069445.png)
![2-({[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino}carbonyl)benzoic acid](/img/structure/B6069449.png)
![N-(4-chloro-2-methylphenyl)-2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B6069461.png)
![2-bromo-4-({3-[chloro(difluoro)methyl]-6-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-ylidene}methyl)-6-ethoxyphenol](/img/structure/B6069474.png)
![N-[4-(4-morpholinylcarbonyl)phenyl]tetrahydro-3-thiophenamine](/img/structure/B6069475.png)


![2-({[4-(4-benzyl-1-piperazinyl)phenyl]imino}methyl)-4-bromo-5-methoxyphenol](/img/structure/B6069506.png)
![N-(5-bromo-2-pyridinyl)-2-[(5-ethyl-4-hydroxy-6-oxo-1-phenyl-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6069520.png)